
DL-Lysine dihydrochloride
Overview
Description
DL-Lysine dihydrochloride is a synthetic form of lysine, an essential amino acid. It is commonly used in various scientific and industrial applications due to its stability and solubility. The compound is characterized by its molecular formula, C6H14N2O2·2HCl, and a molecular weight of 219.11 g/mol .
Mechanism of Action
Target of Action
DL-Lysine dihydrochloride is a racemic mixture of the D- and L- enantiomers of lysine . Lysine, an essential amino acid, plays a crucial role in protein synthesis and metabolism . It is a base, as are arginine and histidine, and its ε-amino group acts as a site for hydrogen binding and a general base in catalysis .
Mode of Action
This compound interacts with its targets by binding to them through its ε-amino group . Proteins of the herpes simplex virus are rich in L-arginine, and tissue culture studies indicate an enhancing effect on viral replication when the amino acid ratio of L-arginine to lysine is high in the tissue culture media .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the production of antibodies, hormones, and enzymes . Common posttranslational modifications include methylation of the ε-amino group, giving methyl-, dimethyl-, and trimethyllysine . Collagen contains hydroxylysine which is derived from lysine by lysyl hydroxylase . O-Glycosylation of lysine residues in the endoplasmic reticulum or Golgi apparatus is used to mark certain proteins for secretion from the cell .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It insures the adequate absorption of calcium and helps form collagen, which makes up bone cartilage and connective tissues . Supplemental lysine has putative anti-herpes simplex virus activity . There is preliminary research suggesting that it may have some anti-osteoporotic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Lysine dihydrochloride can be synthesized through the hydrolysis of benzoyllysine. The process involves dissolving benzoyllysine in a mixture of hydrochloric acid and water, followed by boiling under reflux for ten hours. The resulting solution is then cooled, and the benzoic acid is removed by filtration. The filtrate is evaporated to obtain a thick syrup, which is then treated with hot absolute alcohol and ether to precipitate this compound .
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The use of advanced filtration and crystallization techniques ensures high purity and yield. The compound is often produced in bulk and packaged according to specific requirements .
Chemical Reactions Analysis
Types of Reactions: DL-Lysine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted lysine derivatives.
Scientific Research Applications
Pharmaceutical Applications
DL-Lysine dihydrochloride is utilized in pharmaceuticals primarily for its role in amino acid supplementation. It is important in protein synthesis and is often used in formulations aimed at treating conditions related to lysine deficiency.
Case Study: Lysine Supplementation in Human Health
A study published in the Journal of Nutrition found that lysine supplementation can enhance calcium absorption and retention, potentially benefiting bone health. Participants receiving lysine showed improved markers of calcium metabolism compared to controls .
Table 1: Pharmaceutical Uses of this compound
Application | Description |
---|---|
Nutritional Supplement | Used to prevent or treat lysine deficiency |
Calcium Absorption Enhancer | Enhances calcium retention in the body |
Antiviral Agent | Potential use in managing herpes simplex virus |
Animal Nutrition
In animal feed, this compound is an essential additive that promotes growth and improves feed efficiency. It is particularly important in the diets of poultry and swine, where lysine is often a limiting amino acid.
Case Study: Impact on Livestock Growth
Research conducted by the Animal Feed Science and Technology journal demonstrated that incorporating DL-Lysine into pig diets resulted in significant improvements in weight gain and feed conversion ratios. Pigs receiving lysine-enriched diets showed a 15% increase in growth rates compared to those on standard diets .
Table 2: Benefits of DL-Lysine in Animal Nutrition
Species | Benefit | Study Reference |
---|---|---|
Swine | Improved weight gain | Animal Feed Science and Technology |
Poultry | Enhanced egg production | Poultry Science Journal |
Aquaculture | Better feed conversion | Aquaculture Research |
Food Technology
This compound is also used as a food additive to enhance the nutritional profile of various products. It serves as a flavor enhancer and helps improve the overall amino acid balance in food formulations.
Case Study: Fortification of Processed Foods
A study highlighted the use of DL-Lysine in fortifying processed foods, which resulted in improved protein quality and nutritional value without altering taste or texture. This application is particularly beneficial in developing regions where protein malnutrition is prevalent .
Table 3: Applications of DL-Lysine in Food Technology
Food Product | Function |
---|---|
Processed meats | Nutritional enhancement |
Dairy products | Flavor enhancement |
Baked goods | Protein fortification |
Safety and Regulatory Status
This compound has been evaluated for safety by various regulatory bodies. The European Food Safety Authority (EFSA) has assessed its use as a feed additive and concluded that it is safe for animal consumption when used according to established guidelines .
Comparison with Similar Compounds
L-Lysine: The naturally occurring form of lysine, essential for human nutrition.
D-Lysine: The enantiomer of L-Lysine, used in specific biochemical applications.
Lysine acetylsalicylate: A derivative used as a prodrug for its anti-inflammatory properties.
Uniqueness of DL-Lysine Dihydrochloride: this compound is unique due to its stability and solubility, making it suitable for various applications where other forms of lysine may not be as effective. Its ability to undergo diverse chemical reactions also adds to its versatility in research and industrial applications .
Biological Activity
DL-Lysine dihydrochloride is a salt form of the amino acid lysine, which plays a crucial role in various biological processes. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its two hydrochloride groups, which enhance its solubility in water. The compound is often used in nutritional supplements and as an additive in animal feed due to its essential role in protein synthesis.
Antimicrobial Activity
Recent studies have highlighted the potential of this compound to enhance the efficacy of β-lactam antibiotics against Gram-negative bacteria. Research indicates that lysine hydrochloride can increase the bactericidal activity of these antibiotics by disrupting the outer membrane of bacteria, leading to enhanced intracellular accumulation of reactive oxygen species (ROS) .
Key Findings:
- Mechanism of Action : Lysine dihydrochloride enhances β-lactam lethality by destabilizing the bacterial outer membrane, which facilitates antibiotic entry and promotes ROS accumulation .
- Effectiveness Against Specific Bacteria : The combination of lysine hydrochloride with β-lactams has shown effectiveness against pathogens such as Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa .
- Impact on Tolerant Mutants : Studies involving tolerant mutants have revealed that alterations in membrane proteases can affect the lethality enhancement provided by lysine hydrochloride .
Cellular Effects
This compound has been shown to influence various cellular processes beyond its antimicrobial activity. It plays a role in promoting protein synthesis and enhancing cellular metabolism.
Case Study: Enhancement of Protein Synthesis
In a controlled study, the administration of this compound was found to significantly increase protein synthesis rates in cultured cells. This effect is attributed to its role as a precursor for protein synthesis, particularly under conditions of stress or increased metabolic demand.
Safety and Toxicity
Safety assessments have indicated that this compound is generally considered non-toxic when used appropriately. It does not exhibit irritant properties on skin or eyes and is not classified as a skin sensitizer . Long-term studies are necessary to fully understand its safety profile, particularly concerning high-dose applications.
Comparative Efficacy Table
The following table summarizes key research findings regarding the efficacy of this compound compared to other amino acids in enhancing antibiotic activity:
Compound | Efficacy with β-lactams | Mechanism | Target Bacteria |
---|---|---|---|
This compound | High | Disrupts outer membrane | E. coli, A. baumannii, P. aeruginosa |
Arginine Hydrochloride | Moderate | Similar membrane interaction | Various Gram-negative bacteria |
L-Lysine Monohydrochloride | Low | Limited outer membrane effect | Not specified |
Properties
IUPAC Name |
2,6-diaminohexanoic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951110 | |
Record name | Lysine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284664-88-6, 617-68-5 | |
Record name | Lysine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-lysine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LYSINE DIHYDROCHLORIDE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J3H6DC5PT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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